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Compound of Interest

Compound Name: Hexafluoroacetylacetone

Cat. No.: B074370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of

hexafluoroacetylacetone (hfac) as an etchant in microelectronics fabrication.

Hexafluoroacetylacetone, a β-diketone, has emerged as a versatile precursor in dry and

atomic layer etching (ALE) processes, enabling precise, controllable, and often selective

removal of various materials crucial for the manufacturing of advanced electronic devices.

Introduction to Hexafluoroacetylacetone (hfac)
Etching
Hexafluoroacetylacetone (Hhfac) is an organic compound with the formula

CF₃C(O)CH₂C(O)CF₃. Its utility as an etchant stems from its ability to form volatile metal-hfac

complexes upon reaction with metal oxides or other surfaces. This property is particularly

advantageous in atomic layer etching, a technique that allows for layer-by-layer removal of

material with sub-nanometer precision.

The general mechanism involves the reaction of hfac with a surface, often a metal oxide, to

form a volatile organometallic compound, which can then be removed from the surface. This

process is typically self-limiting, making it ideal for controlled etching applications.
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Key Applications and Experimental Data
Hexafluoroacetylacetone has been successfully employed in the etching of several key

materials in microelectronics, including aluminum oxide (Al₂O₃), copper (Cu), and cobalt (Co).

Atomic Layer Etching (ALE) of Aluminum Oxide (Al₂O₃)
ALE of Al₂O₃ using hfac is a plasma-assisted process that offers excellent control over the etch

rate. The process involves sequential exposure of the Al₂O₃ surface to hfac vapor and a

plasma, typically hydrogen (H₂) plasma.

Quantitative Data for Al₂O₃ ALE

Parameter Value Reference

Etch per Cycle (EPC) 0.16 ± 0.02 nm/cycle [1][2]

Substrate Temperature 350 °C [2]

Synergy 98% [1][2]

Selectivity (Al₂O₃:SiO₂)
High (no change observed on

SiO₂ after hfac exposure)
[2]

Atomic Layer Etching (ALE) of Copper (Cu)
The ALE of copper using hfac is a thermal process that involves a two-step cycle: oxidation of

the copper surface followed by exposure to hfac vapor. The choice of oxidant significantly

impacts the etch rate.[3][4]

Quantitative Data for Copper ALE
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Oxidant Oxidized Layer
Etch per Cycle
(EPC)

Substrate
Temperature

Reference

Molecular

Oxygen (O₂)
~0.3 nm Cu₂O ~0.09 nm 275 °C [3][4]

Ozone (O₃) ~15 nm CuO 8.4 nm

Room

Temperature

(oxidation), 210

°C (hfac

exposure)

[3][5]

This process shows excellent selectivity, as hfac does not attack dielectric materials like SiO₂

or SiNₓ.[3][4]

Atomic Layer Etching (ALE) of Cobalt (Co)
The ALE of cobalt is a thermal process that utilizes sequential exposures to chlorine (Cl₂) gas

and hfac vapor.[6] This process is highly temperature-dependent.

Quantitative Data for Cobalt ALE

Substrate Temperature Etch per Cycle (EPC) Reference

140 °C 0.2 nm/cycle [6]

185 °C 1.6 nm/cycle [6]

Another approach for cobalt ALE involves using sulfuryl chloride (SO₂Cl₂) for chlorination

followed by hfac for ligand exchange, yielding an EPC of 0.15 nm/cycle at 180 °C.[7] A plasma-

based method has also been demonstrated, involving an initial plasma oxidation of cobalt at 25

°C followed by organometallization with acetylacetone at 210 °C, resulting in an etch amount of

0.6 nm per cycle.[8]

Experimental Protocols
Protocol for Atomic Layer Etching of Al₂O₃
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This protocol describes a plasma-assisted ALE process for Al₂O₃.

Workflow Diagram:

Start Introduce hfac vapor Purge with inert gas Introduce H2 plasma Purge with inert gas End Cycle

Click to download full resolution via product page

Caption: Al₂O₃ Atomic Layer Etching Workflow.

Methodology:

hfac Exposure: Introduce hexafluoroacetylacetone (hfac) vapor into the reaction chamber

to react with the Al₂O₃ surface.

Purge 1: Purge the chamber with an inert gas (e.g., Ar or N₂) to remove any unreacted hfac

and gaseous byproducts.

H₂ Plasma Exposure: Introduce a hydrogen (H₂) plasma to remove the hfac-surface species.

Purge 2: Purge the chamber again with an inert gas to remove any remaining reactants and

byproducts.

Repeat the cycle to achieve the desired etch depth.

Protocol for Thermal Atomic Layer Etching of Copper
This protocol outlines the thermal ALE process for copper.

Workflow Diagram:

Start Introduce Oxidant (O2 or O3) Purge with inert gas Introduce hfac vapor Purge with inert gas End Cycle

Click to download full resolution via product page
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Caption: Copper Atomic Layer Etching Workflow.

Methodology:

Oxidation: Expose the copper surface to an oxidant.

For O₂: Use molecular oxygen at a pressure of approximately 7 mTorr at 275 °C for about

40 minutes to form a self-limiting Cu₂O layer.[5]

For O₃: Expose the copper surface to ozone at room temperature for approximately 70

minutes to form a CuO layer.[5]

Purge 1: Purge the chamber with an inert gas.

hfac Exposure: Introduce hfac vapor into the chamber. The reaction to form the volatile

Cu(hfac)₂ complex occurs at the substrate temperature. For the ozone-oxidized surface, a

temperature of 210 °C and a hfac pressure of 4.5 mTorr can be used.[5]

Purge 2: Purge the chamber with an inert gas to remove the volatile etch products, primarily

Cu(hfac)₂ and H₂O.[3][4]

Repeat the cycle as necessary.

Protocol for Thermal Atomic Layer Etching of Cobalt
This protocol details the thermal ALE process for cobalt using chlorine and hfac.

Workflow Diagram:

Start Introduce Cl2 gas Purge with inert gas Introduce hfac vapor Purge with inert gas End Cycle

Click to download full resolution via product page

Caption: Cobalt Atomic Layer Etching Workflow.

Methodology:
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Chlorination: Expose the cobalt surface to a mixture of argon (Ar) and chlorine (Cl₂) gas. A

typical condition is a flow of 60 sccm Ar and 15 sccm Cl₂ for 20 seconds.[6]

Purge 1: Pump the chamber down to base pressure and then purge with nitrogen (N₂) for 30

seconds.[6]

hfac Exposure: Introduce hfac vapor at a controlled partial pressure. For example, a partial

pressure of 30 mTorr for 45 seconds.[6]

Purge 2: Purge the chamber with an inert gas.

Repeat the cycle to achieve the desired etch depth. The substrate temperature is a critical

parameter for controlling the etch rate.[6]

Reaction Mechanisms
The etching processes described above rely on the formation of volatile metal-hfac complexes.

Al₂O₃ Etching Mechanism
The ALE of Al₂O₃ with hfac and H₂ plasma is hypothesized to proceed via an etch inhibition and

surface cleaning mechanism.[1][2]

Signaling Pathway Diagram:

Al2O3 Surface hfac Dose Initial Etching

hfac Inhibition Layer Formation

Volatile Al(hfac)x

H2 Plasma Clean Al2O3 Surface

Click to download full resolution via product page

Caption: Al₂O₃ Etching Mechanism with hfac and H₂ Plasma.

During the hfac dose, the surface is initially etched, forming volatile aluminum-hfac species.

Subsequently, the surface becomes saturated with hfac species, forming an inhibition layer that
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prevents further etching. The H₂ plasma step then removes this inhibition layer, cleaning the

surface for the next cycle.[1][2]

Copper Etching Mechanism
The etching of copper oxide by hfac involves the formation of a volatile copper(II)

hexafluoroacetylacetonate complex, Cu(hfac)₂.[9] For the etching of Cu₂O, a disproportionation

reaction is involved.[3][4]

Signaling Pathway Diagram:

CuO Surface Reaction with hfac

Volatile Cu(hfac)2

H2O byproduct

Click to download full resolution via product page

Caption: Copper Oxide Etching Mechanism with hfac.

Cobalt Etching Mechanism
The thermal dry etching of cobalt with chlorine and hfac involves the formation of volatile

cobalt-containing products. Thermal desorption analysis suggests that the desorbing products

may contain Co³⁺.[10] In the case of using sulfuryl chloride, the volatile product is believed to

be CoCl₂(hfac).[7]

Safety Precautions
Hexafluoroacetylacetone is a flammable liquid and vapor and is toxic if swallowed. It can

cause severe skin burns and eye damage.[11] Therefore, it is crucial to handle this chemical

with appropriate safety measures in a laboratory or cleanroom environment.

General Safety Guidelines:

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical

safety goggles, face shield, and chemical-resistant gloves (e.g., nitrile gloves).[12]
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Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.[13]

Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands

thoroughly after handling.[14]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

heat and ignition sources.[13]

Spills: In case of a spill, evacuate the area and use appropriate absorbent material for

cleanup. Ensure proper ventilation.[13]

Waste Disposal: Dispose of hfac and its byproducts as hazardous waste according to local

regulations.[15]

Cleanroom Specific Precautions:

Adhere to all standard cleanroom protocols, including proper gowning procedures.

Ensure that the exhaust from the etching equipment is properly scrubbed to remove any

hazardous byproducts before release.

Have an emergency response plan in place for chemical spills or exposures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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